![molecular formula C8H11N3O3 B13796777 N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an ethanamine moiety through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine typically involves the reaction of 5-nitro-3-pyridinol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.
Reduction: Formation of N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine.
Substitution: Formation of various substituted ethanamine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-[(5-amino-3-pyridinyl)oxy]ethanamine
- N-Methyl-2-[(5-chloro-3-pyridinyl)oxy]ethanamine
- N-Methyl-2-[(5-bromo-3-pyridinyl)oxy]ethanamine
Uniqueness
N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry .
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
N-methyl-2-(5-nitropyridin-3-yl)oxyethanamine |
InChI |
InChI=1S/C8H11N3O3/c1-9-2-3-14-8-4-7(11(12)13)5-10-6-8/h4-6,9H,2-3H2,1H3 |
Clave InChI |
LYFPTUVMAREVEZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CN=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



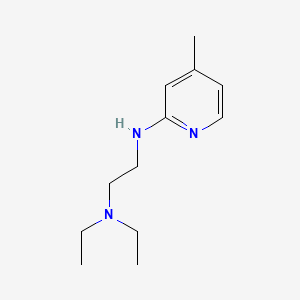
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
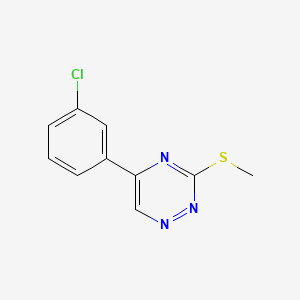
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
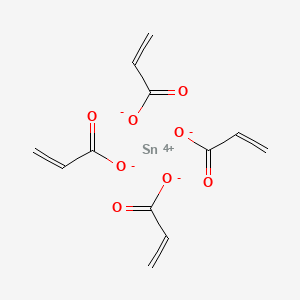
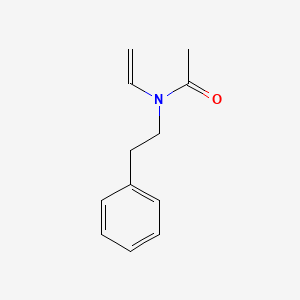
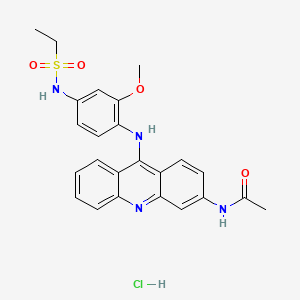

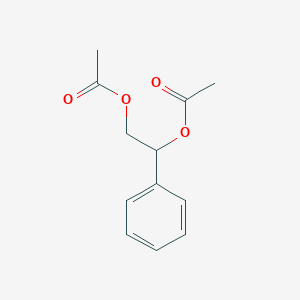

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
